molecular formula C9H18O3 B14290123 1-Ethoxypropyl butanoate CAS No. 113518-74-4

1-Ethoxypropyl butanoate

Cat. No.: B14290123
CAS No.: 113518-74-4
M. Wt: 174.24 g/mol
InChI Key: HNDFOUAQFLFPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxypropyl butanoate is an ester compound characterized by its pleasant aroma and is often used in the flavor and fragrance industry. Esters are known for their distinctive smells, which are often fruity or floral. This compound is formed by the esterification of butanoic acid and 1-ethoxypropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxypropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 1-ethoxypropanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

Butanoic acid+1-Ethoxypropanol1-Ethoxypropyl butanoate+Water\text{Butanoic acid} + \text{1-Ethoxypropanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+1-Ethoxypropanol→1-Ethoxypropyl butanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in a continuous reactor to maximize yield and efficiency. The reactants are heated in the presence of a strong acid catalyst, and the water produced is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxypropyl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butanoic acid and 1-ethoxypropanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: Butanoic acid and 1-ethoxypropanol.

    Reduction: 1-Ethoxypropanol.

    Transesterification: A different ester and the corresponding alcohol.

Scientific Research Applications

1-Ethoxypropyl butanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems due to its ester linkage.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-ethoxypropyl butanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butanoic acid and 1-ethoxypropanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Ethyl butanoate: Another ester with a fruity aroma, commonly used in flavorings.

    Methyl butanoate: Known for its apple-like smell, used in perfumes and flavorings.

    Propyl butanoate: Has a pineapple-like aroma, used in the fragrance industry.

Uniqueness: 1-Ethoxypropyl butanoate is unique due to its specific combination of butanoic acid and 1-ethoxypropanol, which gives it distinct chemical properties and applications compared to other esters.

Properties

CAS No.

113518-74-4

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethoxypropyl butanoate

InChI

InChI=1S/C9H18O3/c1-4-7-8(10)12-9(5-2)11-6-3/h9H,4-7H2,1-3H3

InChI Key

HNDFOUAQFLFPPW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(CC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.